molecular formula C6H8N2O2S B1489570 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1021073-44-8

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1489570
CAS No.: 1021073-44-8
M. Wt: 172.21 g/mol
InChI Key: OIEJOFLPFAPTEP-UHFFFAOYSA-N
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Description

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid.

Mode of Action

It’s known that similar compounds can induce apoptosis in tumor cells and hinder their cell cycle progression .

Result of Action

Similar compounds have shown potential fungicide activity , suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with cyclin-dependent kinases (CDKs) and cyclin T1, which are crucial for cell cycle regulation . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, inhibiting their activity and thereby affecting cell cycle progression . The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ketohexokinase and glucocorticoid receptors, influencing their activity . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of the compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name

4-propylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)11-8-7-4/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJOFLPFAPTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654664
Record name 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021073-44-8
Record name 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propyl-1,2,3-thiadiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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